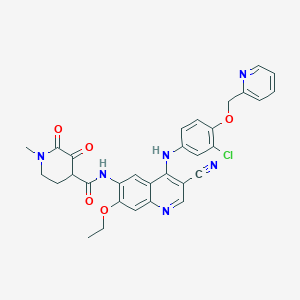
N-(4-((3-chloro-4-(pyridin-2-ylmethoxy) phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-1-methyl-2,3-dioxopiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-((3-chloro-4-(pyridin-2-ylmethoxy) phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-1-methyl-2,3-dioxopiperidine-4-carboxamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a quinoline core, a cyano group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((3-chloro-4-(pyridin-2-ylmethoxy) phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-1-methyl-2,3-dioxopiperidine-4-carboxamide involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of 3-chloro-4-(pyridin-2-ylmethoxy)aniline with ethyl 3-cyano-4-ethoxyquinoline-6-carboxylate under specific conditions to form the desired product . The reaction typically requires the use of a suitable solvent, such as toluene, and a catalyst, such as iodine (I2), to promote the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product from any impurities.
Chemical Reactions Analysis
Types of Reactions
N-(4-((3-chloro-4-(pyridin-2-ylmethoxy) phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-1-methyl-2,3-dioxopiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives.
Scientific Research Applications
N-(4-((3-chloro-4-(pyridin-2-ylmethoxy) phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-1-methyl-2,3-dioxopiperidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-((3-chloro-4-(pyridin-2-ylmethoxy) phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-1-methyl-2,3-dioxopiperidine-4-carboxamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridinyl group and amide linkage but differ in the rest of the structure.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine core but differ in the substituents and overall structure.
Uniqueness
N-(4-((3-chloro-4-(pyridin-2-ylmethoxy) phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-1-methyl-2,3-dioxopiperidine-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.
Properties
Molecular Formula |
C31H27ClN6O5 |
|---|---|
Molecular Weight |
599.0 g/mol |
IUPAC Name |
N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-1-methyl-2,3-dioxopiperidine-4-carboxamide |
InChI |
InChI=1S/C31H27ClN6O5/c1-3-42-27-14-24-22(13-25(27)37-30(40)21-9-11-38(2)31(41)29(21)39)28(18(15-33)16-35-24)36-19-7-8-26(23(32)12-19)43-17-20-6-4-5-10-34-20/h4-8,10,12-14,16,21H,3,9,11,17H2,1-2H3,(H,35,36)(H,37,40) |
InChI Key |
NZWFIHXYNGZBKH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C5CCN(C(=O)C5=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


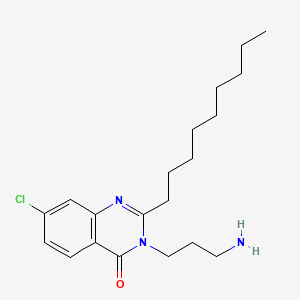
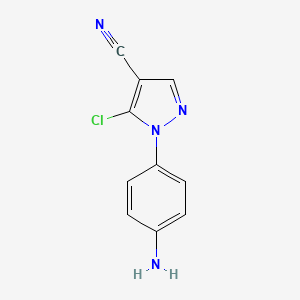

![Methyl 4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate](/img/structure/B14761941.png)
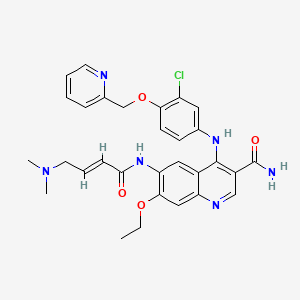

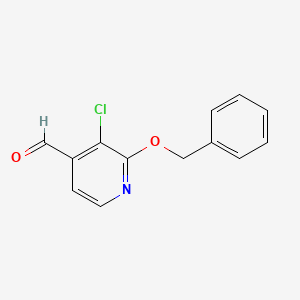
![Chryseno[1,2-b]oxirene](/img/structure/B14761956.png)
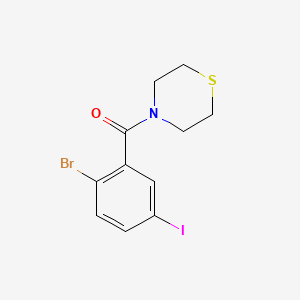
![(3R,3aR,5aR,5bR,7aS,8S,9S,11aS,11bS,13aS,13bR)-11b-(hydroxymethyl)-3a,5a,7a,8,13a-pentamethyl-3-propan-2-yl-2,3,4,5,5b,6,7,9,10,11,11a,12,13,13b-tetradecahydro-1H-cyclopenta[a]chrysene-8,9-diol](/img/structure/B14761967.png)
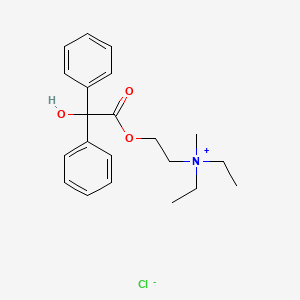
![N-ethyl-N-[(7-methyl-5-nitro-1H-indol-3-yl)methyl]ethanamine](/img/structure/B14761994.png)

![N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]-2-hydroxy-acetamide](/img/structure/B14762013.png)
